molecular formula C15H21N3O2 B11847748 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid

1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B11847748
M. Wt: 275.35 g/mol
InChI Key: XWUIANZGTUCCCR-UHFFFAOYSA-N
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Description

1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a quinazoline ring fused with a piperidine ring. The presence of these rings contributes to its potential biological activities and applications in various scientific research fields.

Preparation Methods

The synthesis of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the condensation of 2-methyl-5,6,7,8-tetrahydroquinazoline with piperidine-3-carboxylic acid under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: This compound has a similar quinazoline structure but with different substituents, leading to variations in biological activity.

    5,6,7,8-Tetrahydroquinazoline derivatives: These compounds share the quinazoline ring but differ in the attached functional groups, resulting in diverse applications and properties.

    2-(4-Chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)-1H-1,2,3-triazol-4-yl]propan-1-one: This compound has a similar core structure but includes additional functional groups that enhance its biological activity.

The uniqueness of this compound lies in its specific combination of the quinazoline and piperidine rings, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C15H21N3O2/c1-10-16-13-7-3-2-6-12(13)14(17-10)18-8-4-5-11(9-18)15(19)20/h11H,2-9H2,1H3,(H,19,20)

InChI Key

XWUIANZGTUCCCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCCC(C3)C(=O)O

Origin of Product

United States

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